molecular formula C7H3ClFN B13479807 5-Chloro-4-ethynyl-2-fluoropyridine

5-Chloro-4-ethynyl-2-fluoropyridine

Cat. No.: B13479807
M. Wt: 155.55 g/mol
InChI Key: PSYLMLIFKQTBAY-UHFFFAOYSA-N
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Description

5-Chloro-4-ethynyl-2-fluoropyridine is a fluorinated pyridine derivative known for its unique chemical properties. . The presence of both fluorine and chlorine atoms in the pyridine ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) in the presence of a suitable solvent . The ethynyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using ethynyl derivatives and palladium catalysts .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

5-Chloro-4-ethynyl-2-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

    Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

5-Chloro-4-ethynyl-2-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology and Medicine: The compound is explored for its potential as a pharmacophore in drug discovery.

    Industry: In material science, it is used to synthesize advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 5-Chloro-4-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize reaction intermediates and facilitate various transformations . In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present in its derivatives.

Comparison with Similar Compounds

5-Chloro-4-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:

    2-Chloro-5-fluoropyridine: Similar in structure but lacks the ethynyl group, which affects its reactivity and applications.

    3,4-Difluoropyridine: Contains two fluorine atoms, which further enhance its electron-withdrawing properties and reactivity.

    5-Chloro-2-ethynyl-4-fluoropyridine: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its combination of fluorine, chlorine, and ethynyl groups, which provide a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various research fields.

Properties

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

IUPAC Name

5-chloro-4-ethynyl-2-fluoropyridine

InChI

InChI=1S/C7H3ClFN/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H

InChI Key

PSYLMLIFKQTBAY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC=C1Cl)F

Origin of Product

United States

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